molecular formula C23H22N4O3 B2394666 4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1105240-10-5

4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2394666
CAS No.: 1105240-10-5
M. Wt: 402.454
InChI Key: SGRXDRSILLJIMU-UHFFFAOYSA-N
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Description

4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry Applications

Heterocyclic compounds like pyrazolines and pyridazinones are crucial in medicinal chemistry due to their diverse biological activities. For instance, pyrazolines have been synthesized under various conditions, showing significant properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal, Suprita, Suman, S. Gulati, & Rajvir Singh, 2018)[https://consensus.app/papers/synthesis-bioevaluation-novel-methods-review-sheetal/adf1a20b90645e448f0fe1a713ea9c62/?utm_source=chatgpt]. Additionally, pyrazolo[3,4-d]pyrimidines, structurally resembling this compound, have shown a wide range of biological activities, indicating the potential for therapeutic significance in various disease conditions (M. Chauhan & Raj Kumar, 2013)[https://consensus.app/papers/medicinal-attributes-pyrazolo34dpyrimidines-review-chauhan/2d5662975c8e55deafd8da99148f565a/?utm_source=chatgpt].

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold, similar to the core structure of the compound , has shown versatility in interacting with kinases, suggesting potential applications in kinase inhibition. Such compounds have been utilized in a broad range of kinase targets, indicating their importance in designing kinase inhibitors (Steve Wenglowsky, 2013)[https://consensus.app/papers/pyrazolo34bpyridine-kinase-inhibitors-patent-review-wenglowsky/5122d56a8dff5615bcd827158002a16b/?utm_source=chatgpt].

Antioxidant Activity

The presence of dimethoxybenzyl in the compound suggests potential antioxidant activity. Antioxidants play a crucial role in combating oxidative stress in biological systems, and compounds exhibiting antioxidant activity are valuable in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021)[https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt].

Drug Discovery and Development

The structural complexity of heterocyclic compounds, including pyrazolo[3,4-d]pyridazines, makes them candidates for drug discovery and development. Their ability to interact with various biological targets can lead to the discovery of new drugs with applications in treating diseases such as cancer, inflammation, and microbial infections (M. Shaaban, Abdelrahman S. Mayhoub, & A. Farag, 2012)[https://consensus.app/papers/advances-applications-pyrazolines-shaaban/faf75781e2d15f8ca2b6923ab46d1051/?utm_source=chatgpt].

Properties

IUPAC Name

4-cyclopropyl-6-[(3,5-dimethoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-18-10-15(11-19(12-18)30-2)14-26-23(28)22-20(21(25-26)16-8-9-16)13-24-27(22)17-6-4-3-5-7-17/h3-7,10-13,16H,8-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRXDRSILLJIMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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